3-O-Methyl 17|A-Estradiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADVBNYHGIBP-FQBWVUSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432639 |

Source

|

| Record name | 3-O-Methyl 17|A-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3434-76-2 |

Source

|

| Record name | 3-O-Methyl 17|A-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Mechanisms of 3-methoxy-17-alpha-estradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is a key pathological driver in a host of neurodegenerative and age-related diseases. While estrogens like 17β-estradiol are known to possess potent antioxidant and neuroprotective properties, their therapeutic application is severely limited by their hormonal (feminizing) effects. This guide focuses on 3-methoxy-17-alpha-estradiol, a derivative of the non-feminizing estrogen isomer 17α-estradiol. The addition of a methoxy group at the C3 position of the phenolic A-ring is a critical modification that shifts its protective mechanisms. This document provides a detailed exploration of the multi-faceted antioxidant actions of 3-methoxy-17-alpha-estradiol, distinguishing it from its parent compounds and highlighting its therapeutic potential. We will dissect its indirect mechanisms via the activation of endogenous antioxidant pathways, such as the Nrf2 signaling cascade, and contrast this with the direct radical scavenging capabilities inherent to other estrogens. This guide provides the foundational science, experimental validation protocols, and mechanistic insights necessary for professionals engaged in the development of non-hormonal antioxidant therapeutics.

Introduction: The Rationale for a Non-Feminizing Antioxidant Steroid

The brain, with its high metabolic rate and lipid-rich environment, is exceptionally vulnerable to oxidative damage. This damage is implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and stroke.[1] Estrogens, particularly 17β-estradiol, have long been recognized for their neuroprotective effects, which are partly mediated by their antioxidant activity.[2][3] These mechanisms include:

-

Direct Scavenging: The phenolic A-ring can donate a hydrogen atom to neutralize free radicals.[4]

-

Upregulation of Antioxidant Enzymes: Activation of signaling pathways that increase the expression of enzymes like superoxide dismutase (SOD).[3]

-

Mitochondrial Support: Enhancing the efficiency of the mitochondrial respiratory chain to reduce ROS leakage.[2][3]

-

Anti-inflammatory Action: Suppressing the activation of microglia, a source of ROS in the brain.[2][3]

However, the powerful hormonal activity of 17β-estradiol, mediated through nuclear estrogen receptors (ERα and ERβ), makes it unsuitable for long-term use, especially in male populations or in conditions where hormonal effects are undesirable.

Its stereoisomer, 17α-estradiol, is at least 200-fold less hormonally active but retains significant neuroprotective and antioxidant capabilities, making it a promising therapeutic candidate.[1] The core structural feature responsible for the direct antioxidant effect of estrogens is the phenolic hydroxyl group on the A-ring.[4][5] Blocking this group, for instance, through ether formation, typically eliminates this direct scavenging ability.[4] This brings us to 3-methoxy-17-alpha-estradiol , where this critical hydroxyl group is methylated. This structural change fundamentally alters its primary mode of action, shifting it from a direct radical scavenger to an indirect modulator of cellular antioxidant defenses.

Core Antioxidant Mechanism: A Shift from Direct to Indirect Action

The defining feature of 3-methoxy-17-alpha-estradiol is the methylation of the 3-hydroxyl group. This modification blocks the molecule's ability to directly donate a hydrogen atom to quench free radicals, a mechanism central to the antioxidant activity of compounds like 17β-estradiol and 17α-estradiol.[4] Consequently, its protective effects are not derived from direct chemical scavenging but from the strategic activation of endogenous cellular defense systems.

The Nrf2-ARE Signaling Pathway: The Master Regulator of Antioxidant Defense

The primary indirect mechanism of action for many protective compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This pathway is a central regulator of the cellular antioxidant response.

Under Basal Conditions: Nrf2 is held inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and degradation by the proteasome.[8][9]

Upon Activation by 3-methoxy-17-alpha-estradiol: While the precise upstream interactions are a subject of ongoing research, it is hypothesized that the compound, or its metabolites, induces a conformational change in Keap1. This disrupts the Nrf2-Keap1 complex, protecting Nrf2 from degradation. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[9] This binding initiates the transcription of a broad suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[6]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.[9]

-

Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to harmful electrophiles.[9]

-

Catalase and Superoxide Dismutase (SOD): Key enzymes in the detoxification of hydrogen peroxide and superoxide radicals, respectively.

This coordinated upregulation of the cell's own defense machinery provides a robust and sustained protective effect against oxidative insults, a key advantage over stoichiometric, direct-scavenging antioxidants.

Mandatory Visualization: Nrf2 Pathway Activation

The following diagram illustrates the proposed signaling cascade initiated by 3-methoxy-17-alpha-estradiol, leading to the activation of the Nrf2-ARE pathway.

Caption: Proposed mechanism of Nrf2 pathway activation by 3-methoxy-17-alpha-estradiol.

Experimental Validation: Protocols and Methodologies

To rigorously characterize the antioxidant mechanism of 3-methoxy-17-alpha-estradiol, a multi-tiered experimental approach is essential. The causality behind this workflow is to first rule out direct antioxidant effects and then to build evidence for the proposed indirect, cell-based mechanisms.

Distinguishing Direct vs. Indirect Mechanisms

A critical first step is to demonstrate the absence of direct radical scavenging activity, which differentiates 3-methoxy-17-alpha-estradiol from its hydroxylated parent compounds.

| Assay Type | Objective | Expected Result for 3-methoxy-17-alpha-estradiol | Control Compounds |

| DPPH / ABTS Assay | Measure direct, cell-free radical scavenging capacity. | No significant activity. | Positive: 17α-Estradiol, Trolox. Negative: Vehicle. |

| Cellular Antioxidant Assay (CAA) | Measure reduction of intracellular ROS in response to an external oxidative insult (e.g., AAPH).[10][11] | Significant, dose-dependent reduction in ROS. | Positive: N-acetylcysteine (NAC). Negative: Vehicle. |

The expected dichotomy in these results—inactivity in cell-free assays but potent activity in cell-based assays—provides the foundational evidence for an indirect, cell-mediated antioxidant mechanism.[12]

Mandatory Visualization: Experimental Workflow

This flowchart outlines the logical progression of experiments to validate the proposed mechanism of action.

Caption: Logical workflow for elucidating the antioxidant mechanism.

Protocol: Nrf2 Nuclear Translocation via Immunofluorescence

This protocol is a self-validating system designed to visually confirm the activation of the Nrf2 pathway.

Objective: To visualize the movement of Nrf2 from the cytoplasm to the nucleus in neuronal cells (e.g., SH-SY5Y) following treatment.

Materials:

-

SH-SY5Y cells

-

Glass coverslips, poly-D-lysine coated

-

3-methoxy-17-alpha-estradiol (test compound)

-

Sulforaphane (positive control, known Nrf2 activator)

-

Vehicle (e.g., 0.1% DMSO, negative control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary Antibody: Rabbit anti-Nrf2

-

Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugated

-

DAPI (nuclear counterstain)

-

Mounting medium

Step-by-Step Methodology:

-

Cell Culture: Seed SH-SY5Y cells onto poly-D-lysine coated coverslips in a 24-well plate. Allow cells to adhere and grow to 70-80% confluency.

-

Treatment: Treat cells with the test compound (e.g., 1 µM), positive control (e.g., 5 µM Sulforaphane), or negative control (vehicle) for a predetermined time (e.g., 4 hours).

-

Fixation: Aspirate media, wash twice with cold PBS, and fix cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 for 10 minutes.

-

Causality Check: This step is crucial for allowing the antibodies to access intracellular proteins like Nrf2.

-

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA for 1 hour.

-

Trustworthiness Check: Blocking prevents false-positive signals by minimizing off-target antibody binding.

-

-

Primary Antibody Incubation: Incubate coverslips with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

-

Mounting & Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium.

-

Analysis: Acquire images using a fluorescence microscope.

-

Negative Control (Vehicle): Nrf2 signal (green) should be diffuse and primarily located in the cytoplasm.

-

Positive Control (Sulforaphane): Nrf2 signal should be bright and co-localized with the DAPI signal (blue) in the nucleus.

-

Test Compound: A positive result is indicated by a clear shift of the Nrf2 signal from the cytoplasm to the nucleus, similar to the positive control.

-

Therapeutic Implications and Future Directions

The distinct, indirect antioxidant mechanism of 3-methoxy-17-alpha-estradiol presents a significant therapeutic advantage. By leveraging the cell's own powerful and diverse antioxidant arsenal, it may offer more durable and comprehensive protection compared to direct scavengers. Its lack of significant hormonal activity makes it a viable candidate for treating chronic oxidative stress-related conditions in a broad patient population.[1]

Key Advantages:

-

Safety Profile: Reduced risk of feminizing side effects compared to 17β-estradiol.[1]

-

Amplified Effect: Catalytically activates a wide array of protective genes rather than acting in a 1:1 stoichiometric manner with radicals.

-

Sustained Action: The induced enzymes have half-lives that can last for many hours, providing prolonged protection from a single stimulus.

Future research should focus on in-vivo efficacy in animal models of neurodegeneration, detailed pharmacokinetic and pharmacodynamic studies, and further elucidation of the upstream sensors that initiate the Nrf2 response to this specific molecule.

Conclusion

3-methoxy-17-alpha-estradiol represents a paradigm shift in the development of neuroprotective agents derived from steroid scaffolds. By chemically modifying the estrogen structure to eliminate direct radical scavenging and hormonal activity, a potent indirect antioxidant is created. Its mechanism, centered on the activation of the Nrf2-ARE pathway, allows it to orchestrate a powerful and sustained cellular defense against the oxidative stress that underlies many devastating diseases. The experimental frameworks provided in this guide offer a clear path for researchers to validate this mechanism and for drug developers to advance this promising therapeutic candidate.

References

-

ResearchGate. (n.d.). Antioxidative mechanisms of 17β-estradiol in the brain. The proposed... Retrieved February 5, 2026, from [Link]

-

Sasahara, K., et al. (2017). Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds. Biological and Pharmaceutical Bulletin, 40(2), 135-143. Available from: [Link]

-

Prokai, L., et al. (2007). Mechanistic investigations on the antioxidant action of a neuroprotective estrogen derivative. Bioorganic & Medicinal Chemistry, 15(19), 6466-6472. Available from: [Link]

- Acuña, E., et al. (2007). Oxidative stress and 17-α- and 17-β-estradiol modulate neurofilaments differently. Neuroscience Letters, 419(3), 241-245.

-

Taylor & Francis Online. (n.d.). 17α-Estradiol – Knowledge and References. Retrieved February 5, 2026, from [Link]

-

Song, C.-H., et al. (2019). 17-β estradiol exerts anti-inflammatory effects through activation of Nrf2 in mouse embryonic fibroblasts. PLOS ONE, 14(8), e0221650. Available from: [Link]

-

Hernández-Hernández, O. E., et al. (2012). Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. Reproductive Biology and Endocrinology, 10, 83. Available from: [Link]

-

Štěpán, M., et al. (2022). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences, 23(23), 14619. Available from: [Link]

-

Lello, S., et al. (2014). Sex hormones modulate circulating antioxidant enzymes: Impact of estrogen therapy. Oxidative Medicine and Cellular Longevity, 2014, 524179. Available from: [Link]

-

Simpkins, J. W., et al. (2005). Development of 17alpha-estradiol as a neuroprotective therapeutic agent: rationale and results from a phase I clinical study. Annals of the New York Academy of Sciences, 1052, 245-259. Available from: [Link]

-

Subbiah, M. T. (1998). Estradiol-17beta as an antioxidant: some distinct features when compared with common fat-soluble antioxidants. The Journal of Laboratory and Clinical Medicine, 132(4), 272-277. Available from: [Link]

-

Trouillas, P., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 929. Available from: [Link]

-

Khan, M. M., et al. (2022). 17-β Estradiol Rescued Immature Rat Brain against Glutamate-Induced Oxidative Stress and Neurodegeneration via Regulating Nrf2/HO-1 and MAP-Kinase Signaling Pathway. Antioxidants, 11(11), 2244. Available from: [Link]

-

ResearchGate. (n.d.). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. Retrieved February 5, 2026, from [Link]

-

Uruno, A., et al. (2020). Mechanism of Rapid Nuclear Factor-E2-Related Factor 2 (Nrf2) Activation via Membrane-Associated Estrogen Receptors: Roles of NADPH Oxidase 1, Neutral Sphingomyelinase 2 and Epidermal Growth Factor Receptor (EGFR). Antioxidants, 9(12), 1269. Available from: [Link]

-

da Costa, E., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology Mechanisms and Methods, 26(7), 519-527. Available from: [Link]

-

Encyclopedia.pub. (n.d.). Chemical and Cell-Based Antioxidant Assays. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Antioxidant activities of estrogens against aqueous and lipophilic radicals; differences between phenol and catechol estrogens. Retrieved February 5, 2026, from [Link]

-

Le, T. M., et al. (2023). Estradiol Prevents Amyloid Beta-Induced Mitochondrial Dysfunction and Neurotoxicity in Alzheimer's Disease via AMPK-Dependent Suppression of NF-κB Signaling. International Journal of Molecular Sciences, 24(23), 16930. Available from: [Link]

-

Wu, J., et al. (2013). Inhibition of estrogen signaling activates the NRF2 pathway in breast cancer. Breast Cancer Research and Treatment, 142(2), 269-280. Available from: [Link]

-

Wang, Y., et al. (2023). Role of the Nrf2 Signaling Pathway in Ovarian Aging: Potential Mechanism and Protective Strategies. Antioxidants, 12(8), 1581. Available from: [Link]

Sources

- 1. Development of 17alpha-estradiol as a neuroprotective therapeutic agent: rationale and results from a phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic investigations on the antioxidant action of a neuroprotective estrogen derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 17-β estradiol exerts anti-inflammatory effects through activation of Nrf2 in mouse embryonic fibroblasts | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of estrogen signaling activates the NRF2 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemical and Biological Distinctions Between 3-O-methyl 17-alpha and 17-beta Estradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orientation of the hydroxyl group at the C17 position of the steroidal backbone dictates the profound differences in the biological activity of estradiol epimers. This guide delves into the core distinctions between 3-O-methyl 17-alpha-estradiol and its pharmacologically dominant counterpart, 3-O-methyl 17-beta-estradiol. We will explore how this single stereochemical variation dramatically alters estrogen receptor (ER) binding affinity, subsequent signaling pathways, metabolic stability, and ultimately, therapeutic utility. This document provides a comprehensive analysis of their pharmacodynamics and pharmacokinetics, supported by detailed experimental protocols for their differentiation and characterization.

Introduction: The Critical Role of Stereochemistry

Estradiol, the primary female sex hormone, is a potent signaling molecule that exerts its effects by binding to estrogen receptors, ERα and ERβ.[1] These receptors are ligand-activated transcription factors that regulate a vast array of physiological processes.[2] The precise three-dimensional structure of a ligand is paramount for its interaction with the receptor's binding pocket.

The estradiol molecule has several chiral centers, leading to various stereoisomers. The two most pertinent epimers are 17β-estradiol, the potent endogenous estrogen, and 17α-estradiol, its significantly less active isomer.[3][4] This guide focuses on the 3-O-methylated versions of these epimers. The addition of a methyl group at the C3 position is a common medicinal chemistry strategy to block rapid metabolism and improve oral bioavailability.

A noteworthy and clinically relevant analog is Mestranol, the 3-methyl ether of 17α-ethinylestradiol.[5] Mestranol is a prodrug that is demethylated in the liver to the active compound, ethinylestradiol.[5][6] While this guide focuses on the foundational 3-O-methyl estradiol structures, the principles discussed are directly applicable to understanding the activity of such derivatives.

Structural and Physicochemical Properties

The fundamental difference between the 17-alpha and 17-beta isomers lies in the spatial orientation of the hydroxyl group at the C17 position of the steroid's D-ring.

-

17β-Estradiol: The hydroxyl group is oriented "upwards" or out of the plane of the ring (equatorial). This configuration allows for optimal hydrogen bonding and hydrophobic interactions within the ligand-binding domain of the estrogen receptor.

-

17α-Estradiol: The hydroxyl group is oriented "downwards" or into the plane of the ring (axial). This altered geometry results in a suboptimal fit within the receptor, significantly weakening its binding affinity.[3][7]

Table 1: Comparative Physicochemical Properties

| Property | 3-O-methyl 17β-estradiol | 3-O-methyl 17α-estradiol |

| IUPAC Name | (17β)-3-methoxyestra-1,3,5(10)-trien-17-ol | (17α)-3-methoxyestra-1,3,5(10)-trien-17-ol |

| Molecular Formula | C₁₉H₂₆O₂ | C₁₉H₂₆O₂ |

| Molar Mass | 286.41 g/mol | 286.41 g/mol |

| Stereochemistry | C17-OH is beta (equatorial) | C17-OH is alpha (axial) |

Pharmacodynamics: A Tale of Two Affinities

The biological activity of these compounds is directly correlated to their ability to bind and activate estrogen receptors.

Estrogen Receptor (ER) Binding Affinity

The 17β configuration is crucial for high-affinity binding to both ERα and ERβ. The 17α-epimer, by contrast, binds to these receptors with a much lower affinity.[8] Studies have shown that 17α-estradiol has approximately 100-fold lower estrogenic potency than 17β-estradiol.[3] This dramatic difference in affinity is the primary determinant of their distinct biological activities. While 17α-estradiol is a weak agonist at the classical nuclear estrogen receptors, it has been found to bind with greater potency to a brain-expressed receptor known as ER-X, suggesting a potential role in neuroprotection.[3][9][10]

Table 2: Relative Binding Affinities (RBA) for Estrogen Receptors

| Compound | RBA for ERα (%) | RBA for ERβ (%) |

| 17β-Estradiol | 100 | 100 |

| 17α-Estradiol | ~1-5 | ~1-5 |

| 3-O-methyl 17β-estradiol | Reduced vs 17β-E2 | Reduced vs 17β-E2 |

| 3-O-methyl 17α-estradiol | Very Low | Very Low |

| Mestranol (inactive prodrug) | 0.1-2.3 | Low |

Note: The 3-O-methyl group reduces intrinsic binding affinity; these compounds act as prodrugs, being demethylated in vivo to their more active parent compounds.

Biological Potency and Efficacy

The high binding affinity of 17β-estradiol translates into high potency and efficacy in eliciting estrogenic responses, such as uterine growth and regulation of gene expression. Conversely, the low affinity of 17α-estradiol results in significantly weaker estrogenic activity.[8] Its biological activity is estimated to be between 1.5% and 5% of that of 17β-estradiol.[8]

Caption: Simplified metabolic activation pathway of Mestranol.

Experimental Methodologies for Differentiation

Several in vitro assays can be employed to differentiate and characterize these isomers based on their distinct biological activities. [11]

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the estrogen receptor by assessing its ability to compete with a radiolabeled ligand. [12] Objective: To determine the relative binding affinity (RBA) of 3-O-methyl 17α- and 17β-estradiol for ERα and ERβ.

Methodology:

-

Preparation of Receptor Source: Utilize purified recombinant human ERα or ERβ, or cytosolic extracts from ER-positive cells (e.g., MCF-7).

-

Incubation: In a multi-well plate, incubate a fixed concentration of a radioligand (e.g., [³H]-17β-estradiol) with the receptor source in the presence of increasing concentrations of the unlabeled test compounds (the 17α and 17β isomers).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

-

Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. [13]RBA is then calculated relative to 17β-estradiol.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: E-Screen (Estrogen Screen) Proliferation Assay

This cell-based assay measures the estrogenic activity of a compound by quantifying its ability to induce the proliferation of estrogen-responsive cells. [14][15] Objective: To compare the proliferative potency of 3-O-methyl 17α- and 17β-estradiol.

Causality: The human breast cancer cell line MCF-7 expresses ERα and its proliferation is estrogen-dependent. [16]Therefore, a potent estrogen will induce a robust proliferative response.

Methodology:

-

Cell Culture: Maintain MCF-7 cells in a standard culture medium. Prior to the assay, switch to a hormone-free medium (phenol red-free medium with charcoal-stripped serum) for several days to synchronize cells and minimize background estrogenic effects. [16]2. Seeding: Seed the cells at a low density (e.g., 400 cells/well) in 96-well plates. [16]3. Treatment: After allowing cells to attach, replace the medium with fresh hormone-free medium containing a range of concentrations of the test compounds. Include a positive control (17β-estradiol) and a vehicle control.

-

Incubation: Incubate the plates for 6-7 days, allowing for multiple cell divisions. [16]5. Quantification of Proliferation: At the end of the incubation, quantify the final cell number. This can be done using various methods, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct DNA quantification. [17]6. Data Analysis: Plot the cell number against the log concentration of the test compound. Determine the EC₅₀ (the concentration that produces 50% of the maximal proliferative response) and the relative proliferative potency (RPP) compared to 17β-estradiol.

Caption: Workflow for the E-Screen cell proliferation assay.

Applications in Research and Therapeutics

The profound differences in activity between these isomers have led to distinct applications:

-

3-O-methyl 17β-estradiol derivatives: The high potency of the 17β-configuration is harnessed in therapeutics. Mestranol (a 17α-ethinyl derivative) was a key component in early combination oral contraceptives. [5][18]It functions as a prodrug for ethinylestradiol, which then acts as a potent estrogen to suppress ovulation.

-

3-O-methyl 17α-estradiol: Due to its weak classical estrogenicity, this isomer is primarily a research tool. [19]However, there is growing interest in the non-feminizing 17α-estradiol for its potential neuroprotective effects and its ability to extend lifespan in male mice, suggesting actions through non-classical estrogen signaling pathways. [10][20][21]

Conclusion

The stereochemistry at the C17 position is the single most important structural feature determining the estrogenic activity of estradiol and its derivatives. The beta-orientation of the hydroxyl group allows for a high-affinity interaction with estrogen receptors, leading to potent biological responses. The alpha-orientation results in a poor fit, drastically reducing binding affinity and classical estrogenic activity. Methylation at the C3 position enhances oral bioavailability but requires in vivo demethylation for full activity. Understanding these fundamental structure-activity relationships is critical for the rational design and development of novel estrogen receptor modulators for a wide range of therapeutic applications.

References

-

17α-Estradiol - Wikipedia. en.wikipedia.org. [Link]

-

Toran-Allerand, C. D., Guan, X., MacLusky, N. J., Horvath, T. L., Diano, S., Singh, M., ... & Tinnikov, A. A. (2002). 17α-estradiol: a brain-active estrogen?. Endocrinology, 143(10), 3843-3850. [Link]

-

Toran-Allerand, C. D. (2005). 17α-Estradiol: A Brain-Active Estrogen?. Endocrinology, 146(9), 3843-3850. [Link]

-

Assign the stereochemistry of the carbon (R or S) at the 17 positions for 17-alpha-estradiol and.... Homework.Study.com. [Link]

-

Harrison, D. E., Strong, R., Reifsnyder, P., Kumar, N., Fernandez, E., Flurkey, K., ... & Miller, R. A. (2021). 17‐a‐estradiol late in life extends lifespan in aging UM‐HET3 male mice; nicotinamide riboside and three other drugs do not affect lifespan in either sex. Aging cell, 20(3), e13328. [Link]

-

Dvořák, Z., Vrzal, R., Mašek, V., Ulrichová, J., & Biler, M. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. International Journal of Molecular Sciences, 22(21), 11568. [Link]

-

The Systemic and Metabolic Effects of 17-Beta Estradiol. Frontiers Media. [Link]

-

17α-Estradiol - Alzheimer's Drug Discovery Foundation. . [Link]

-

Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

-

17α-Estradiol – Knowledge and References. Taylor & Francis Online. [Link]

-

Selective estrogen receptor modulator - Wikipedia. en.wikipedia.org. [Link]

-

TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. [Link]

-

Mestranol | C21H26O2 | CID 6291 - PubChem. National Institutes of Health. [Link]

-

Paterni, I., Granchi, C., Katzenellenbogen, J. A., & Minutolo, F. (2014). Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential. Medicinal research reviews, 34(2), 299–340. [Link]

-

Guengerich, F. P. (1990). Metabolism of 17 alpha-ethynylestradiol in humans. The Journal of steroid biochemistry and molecular biology, 37(6), 1015-1020. [Link]

-

Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental health perspectives, 109(7), 723–729. [Link]

-

Wilson, V. S., Bobseine, K., & Gray, L. E. (2013). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PloS one, 8(5), e62112. [Link]

-

Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

-

Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870. [Link]

-

Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Reproduction Toxicology, 13(4), 299-307. [Link]

-

Mestranol - Wikipedia. en.wikipedia.org. [Link]

-

Purba, H. S., Maggs, J. L., Orme, M. L., Back, D. J., & Park, B. K. (1987). The metabolism of 17 alpha-ethinyloestradiol by human liver microsomes: formation of catechol and chemically reactive metabolites. British journal of clinical pharmacology, 23(4), 447–453. [Link]

-

E-SCREEN - Wikipedia. en.wikipedia.org. [Link]

-

Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870. [Link]

-

In vitro assay, estrogenic activity. Pharmatest Services. [Link]

-

Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodovar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental health perspectives, 103(Suppl 7), 89–95. [Link]

-

In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry. [Link]

-

Estrogen Receptors (Alpha vs Beta). Soy. [Link]

-

E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. ResearchGate. [Link]

-

Diel, P., Schmidt, S., & Vollmer, G. (1999). In vitro test systems for the evaluation of the estrogenic activity of natural products. Planta medica, 65(3), 197–203. [Link]

-

Mérand, Y., Durocher, J., & Gauthier, S. (1994). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. Bioorganic & medicinal chemistry letters, 4(10), 1271-1276. [Link]

-

Fowler, A. M., Duan, Y., & Dehdashti, F. (2012). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Journal of visualized experiments : JoVE, (68), e4293. [Link]

-

Gerhards, E., Lachnit, U., & Schillinger, E. (1975). Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests. Acta endocrinologica, 78(2), 333-344. [Link]

-

Vottero, A., Minnemeyer, K. A., & Pina, B. (2004). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ASSAY and Drug Development Technologies, 2(6), 637-646. [Link]

-

Mestranol. Humanitas.net. [Link]

-

Radioligand binding assay for estrogen receptor (ER). ResearchGate. [Link]

Sources

- 1. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]

- 2. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. 17alpha-estradiol: a brain-active estrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. E-SCREEN - Wikipedia [en.wikipedia.org]

- 15. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 18. Mestranol - Humanitas.net [humanitas.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. 17‐a‐estradiol late in life extends lifespan in aging UM‐HET3 male mice; nicotinamide riboside and three other drugs do not affect lifespan in either sex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alzdiscovery.org [alzdiscovery.org]

Harnessing Neuroprotection Without Feminizing Effects: A Technical Guide to Novel Estrogen Derivatives

Abstract

For decades, the potent neuroprotective properties of estrogen have been recognized, offering a tantalizing prospect for treating a spectrum of neurological and neurodegenerative disorders. However, the clinical utility of traditional estrogen-based therapies has been severely hampered by their feminizing effects and increased risks of hormone-dependent cancers. This technical guide provides an in-depth exploration of the scientific rationale, molecular mechanisms, and preclinical evaluation strategies for a promising class of compounds: non-feminizing estrogen derivatives. We delve into the signaling pathways that decouple neuroprotection from hormonal activity, survey the diverse classes of these novel molecules, and provide detailed, field-proven protocols for their assessment. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of neuroprotective therapeutics.

Introduction: The Estrogen Paradox in Neuroprotection

Estrogen, primarily 17β-estradiol (E2), is a critical signaling molecule in the central nervous system (CNS), influencing everything from neuronal development to synaptic plasticity and cognitive function.[1][2] A vast body of preclinical evidence demonstrates its ability to protect neurons from a wide array of insults, including oxidative stress, excitotoxicity, mitochondrial dysfunction, and apoptosis—hallmarks of conditions like stroke, Alzheimer's disease (AD), Parkinson's disease (PD), and traumatic brain injury (TBI).[3][4][5]

However, the landmark Women's Health Initiative (WHI) studies highlighted the significant risks associated with long-term hormone replacement therapy (HRT), including increased incidence of breast cancer, stroke, and thromboembolic events.[3][5] These adverse effects are largely mediated by estrogen's potent hormonal actions on peripheral tissues like the breast, uterus, and liver.[3] This "estrogen paradox"—the conflict between its profound neuroprotective benefits and its detrimental systemic effects—has been the primary driver for the development of non-feminizing estrogen derivatives. The core objective is to create compounds that retain or even enhance the neuroprotective activities of estrogen while minimizing or eliminating their hormonal, feminizing properties.[5][6]

Deconstructing Estrogen Signaling: Pathways to Selective Neuroprotection

Understanding the molecular mechanisms of estrogen action is paramount to designing selective therapies. Estrogen exerts its effects through a complex network of signaling pathways, which can be broadly categorized as classical genomic and non-classical rapid signaling.

Classical Genomic Pathway (Primarily Feminizing)

This pathway involves estrogen diffusing across the cell membrane and binding to intracellular estrogen receptors, primarily Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1] Upon binding, these receptors dimerize, translocate to the nucleus, and act as transcription factors by binding to Estrogen Response Elements (EREs) on DNA.[7] This process modulates the expression of a wide range of genes, including those responsible for the development of secondary sexual characteristics (feminizing effects) and cell proliferation in hormone-sensitive tissues.[8] While ERα activation is strongly linked to both feminizing effects and neuroprotection in some contexts, such as in models of Parkinson's disease, ERβ activation is being explored as a more selective target for neuroprotection with fewer peripheral side effects.[4][7][9]

Non-Classical and Rapid Signaling Pathways (Key to Neuroprotection)

Increasing evidence suggests that many of estrogen's rapid, neuroprotective effects are mediated through non-genomic pathways that do not require direct gene transcription.[4] These pathways are often initiated by estrogen receptors located at the plasma membrane or within the cytoplasm.

-

G-Protein Coupled Estrogen Receptor 1 (GPER1): GPER1, a seven-transmembrane receptor, is a key player in rapid estrogen signaling.[1] Its activation triggers a cascade of intracellular signaling events, including the PI3K/Akt and MAPK/ERK pathways, which are critical for promoting cell survival, reducing apoptosis, and mitigating neuroinflammation.[10][11] Crucially, GPER1 agonists have demonstrated potent neuroprotection in models of stroke and Parkinson's disease, often independently of classical ERα/β activation.[12][13]

-

Receptor-Independent Antioxidant Effects: The phenolic A-ring of the estrogen molecule is a potent free radical scavenger. This chemical property allows estrogen to directly neutralize reactive oxygen species (ROS), protecting cellular membranes and mitochondria from oxidative damage.[3] This mechanism is entirely independent of receptor binding and is a key feature being exploited in the design of novel derivatives.[3][14]

The ability to selectively activate GPER1 or harness the antioxidant properties of the steroid backbone, while avoiding significant ERα activation, forms the cornerstone of non-feminizing neuroprotective strategies.

Caption: Divergent signaling pathways of estrogen derivatives.

Classes of Non-Feminizing Estrogen Derivatives

Drug discovery efforts have yielded several distinct classes of compounds designed to harness estrogen's neuroprotective capacity.

Selective Estrogen Receptor Modulators (SERMs)

SERMs are compounds that act as ER agonists in some tissues (e.g., bone, brain) and antagonists in others (e.g., breast, uterus).[4]

-

Raloxifene: Widely used for osteoporosis, raloxifene has demonstrated neuroprotective effects in various preclinical models and has shown potential in ameliorating mild cognitive impairment in clinical trials.[4][15][16][17] Its mechanisms include activation of GPER1/Akt signaling and protection against amyloid-beta (Aβ) oligomer-induced toxicity.[11][15]

Estrogen Receptor β (ERβ)-Selective Agonists

ERβ is expressed in brain regions crucial for cognition and is less implicated in the proliferative effects associated with ERα.[7]

-

Diarylpropionitrile (DPN): DPN is a highly selective ERβ agonist that has shown promise in models of multiple sclerosis by promoting remyelination and in other models of neurodegeneration.[1]

GPER1-Selective Agonists

These compounds specifically target the GPER1 receptor, aiming to activate rapid, non-genomic neuroprotective pathways.

-

G-1: The prototypical GPER1 agonist, G-1, has been shown to be as potent as 17β-estradiol in protecting dopaminergic neurons in a mouse model of Parkinson's disease.[13] It also reduces infarct size after experimental stroke and suppresses neuronal apoptosis.[12][18]

Structurally Modified Estrogens

These are synthetic derivatives of the natural estrogen steroid backbone, modified to reduce or eliminate ER binding while enhancing neuroprotective properties.

-

Phenolic A-Ring Derivatives: Researchers have found that adding bulky groups to the C2 or C4 positions of the phenolic A-ring can dramatically increase neuroprotective potency (up to 200-fold) while abolishing ER binding.[3][5] These compounds appear to work primarily through enhanced antioxidant activity and redox cycling with glutathione.[3]

-

Enantiomers: The unnatural enantiomer of estradiol, ent-estradiol, does not bind to classical ERs but retains potent neuroprotective effects, likely through antioxidant and membrane-stabilizing mechanisms.

| Compound Class | Example(s) | Primary Mechanism of Action | Key Advantage |

| SERMs | Raloxifene | Mixed ER agonist/antagonist; GPER1 agonist | Tissue-selective action; existing clinical data |

| ERβ Agonists | Diarylpropionitrile (DPN) | Selective activation of ERβ | Reduced ERα-mediated side effects |

| GPER1 Agonists | G-1 | Selective activation of GPER1 | Bypasses classical ERs; rapid signaling |

| Modified Estrogens | C2/C4-substituted estratrienes | Enhanced antioxidant capacity; minimal ER binding | High neuroprotective potency; divorced from hormonal action |

Preclinical Evaluation: A Methodological Guide

A rigorous, multi-tiered approach is essential to validate the efficacy and safety of novel non-feminizing estrogen derivatives. The goal is to build a self-validating data package that demonstrates both neuroprotection and a lack of feminizing activity.

In Vitro Screening Cascade

The initial phase uses cell-based assays to screen for neuroprotective efficacy and confirm the absence of hormonal activity.

Sources

- 1. Frontiers | The Impact of Estrogen and Estrogen-Like Molecules in Neurogenesis and Neurodegeneration: Beneficial or Harmful? [frontiersin.org]

- 2. THE ESTROGEN-MECHANISM OF NEUROPROTECTION | Journal of Morphological Sciences [jms.mk]

- 3. A Novel Mechanism of Non-feminizing Estrogens in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the non-classical estrogen pathway in neurodegenerative diseases and brain injury disorders [frontiersin.org]

- 5. The Assessment of Non-Feminizing Estrogens for Use in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Feminizing Estrogens: A Novel Neuroprotective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ERβ agonists and how do they work? [synapse.patsnap.com]

- 8. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vjneurology.com [vjneurology.com]

- 10. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Raloxifene activates G protein-coupled estrogen receptor 1/Akt signaling to protect dopamine neurons in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPER agonist G1 suppresses neuronal apoptosis mediated by endoplasmic reticulum stress after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Implication of GPER1 in neuroprotection in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotection with Non-Feminizing Estrogen Analogues: An Overlooked Possible Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases: A Good Start - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The neuroprotective effects of novel estrogen receptor GPER1 in mouse retinal ganglion cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond Classical Steroid Signaling

<An In-depth Technical Guide to the Role of 3-O-Methyl Ethers in Steroid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Steroid hormones, primarily known for their genomic actions mediated by nuclear receptors, undergo extensive metabolic transformations that significantly modulate their biological activity. Among these transformations, the formation of 3-O-methyl ethers, particularly of catechol estrogens, represents a critical pathway with complex and sometimes contradictory physiological implications. This guide provides a comprehensive overview of the enzymatic processes, biological significance, and analytical methodologies related to these methylated steroid metabolites, offering insights for researchers in endocrinology, oncology, and pharmacology.

The Enzymatic Core: Catechol-O-Methyltransferase (COMT)

The primary enzyme responsible for the O-methylation of catechol steroids is Catechol-O-Methyltransferase (COMT).[1][2][3] This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[1][4]

Key Characteristics of COMT:

-

Isoforms: COMT exists in two main forms: a soluble, cytosolic form (S-COMT) and a membrane-bound form (MB-COMT).[5] While S-COMT is prevalent in tissues like the liver and kidneys, MB-COMT is the predominant form in the brain.[5]

-

Genetic Polymorphisms: A common single nucleotide polymorphism (SNP) in the COMT gene results in a valine to methionine substitution at codon 158 (Val158Met).[5] The Met variant is associated with a three- to four-fold reduction in enzyme activity, leading to significant inter-individual differences in the metabolism of catechol substrates.[5]

-

Cofactors: COMT activity is dependent on the presence of Mg2+ ions, which are essential for the proper orientation of the catechol substrate within the catalytic site.[4]

Primary Substrates: The Catechol Estrogens

The most prominent steroid substrates for COMT are the catechol estrogens. These are formed through the hydroxylation of parent estrogens, such as estradiol (E2) and estrone (E1), at the 2- or 4-position of the steroid A-ring by cytochrome P450 enzymes (CYP1A1 and CYP1B1).[6][7]

-

2-Hydroxyestrogens (2-OHEs): Generally considered the "good" estrogens, they are the major metabolites and are thought to have anti-proliferative and other beneficial effects.

-

4-Hydroxyestrogens (4-OHEs): These metabolites are more chemically reactive and are considered to have greater carcinogenic potential. They can be oxidized to quinones, which can form DNA adducts and promote mutagenesis.[8]

The Metabolic Transformation: Formation of Methoxyestrogens

COMT-mediated methylation of catechol estrogens leads to the formation of 2- and 4-methoxyestrogens (2-MeOE and 4-MeOE, respectively).[1] For instance, 2-hydroxyestradiol (2-OHE2) is methylated to form 2-methoxyestradiol (2-MeOE2).[1][6] This methylation is a critical detoxification step, as it prevents the oxidation of catechol estrogens to their reactive quinone forms.[2][8]

Visualizing the Pathway: Estrogen Metabolism to Methoxyestrogens

Caption: Metabolic pathway of estradiol to methoxyestrogens.

Biological Activity of Methoxyestrogens: A Dual Role

The formation of methoxyestrogens is not merely a detoxification pathway; these metabolites possess their own distinct biological activities, often independent of classical estrogen receptors (ERs).[2][9]

-

2-Methoxyestradiol (2-MeOE2): This metabolite has garnered significant attention for its potent anti-cancer properties.[1][10] It inhibits cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow) and induces apoptosis (programmed cell death) in various cancer cell lines.[1][10] 2-MeOE2 is also being investigated for its therapeutic potential in other proliferative and inflammatory conditions, such as rheumatoid arthritis and cardiovascular disease.[9]

-

4-Methoxyestradiol (4-MeOE2): The biological role of 4-MeOE2 is less clear and appears to be more complex.[2] While some studies suggest it also has anti-proliferative and anti-inflammatory properties, others indicate it may have estrogenic effects.[2][11] Unlike its parent compound, estradiol, 4-methoxy-E2 has a low affinity for estrogen receptors.[2]

| Metabolite | Parent Compound | Key Biological Activities | Receptor Affinity |

| 2-Methoxyestradiol (2-MeOE2) | 2-Hydroxyestradiol | Anti-proliferative, Anti-angiogenic, Pro-apoptotic[1][10] | Low for classical ERs[9] |

| 4-Methoxyestradiol (4-MeOE2) | 4-Hydroxyestradiol | Anti-proliferative, Anti-inflammatory, Potentially estrogenic[2][11] | Low for classical ERs[2] |

Analytical Methodologies for Methoxyestrogen Analysis

Accurate quantification of methoxyestrogens in biological matrices is crucial for understanding their physiological roles and for clinical research. Due to their low concentrations and the presence of isomeric forms, highly sensitive and specific methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of steroid metabolites.[12][13] It offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple estrogens and their metabolites.[13][14]

Experimental Protocol: Quantification of Methoxyestrogens in Serum by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of methoxyestrogens from serum.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 400 µL of serum, add an internal standard solution containing deuterated analogs of the target analytes.[12]

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute to extract the steroids.[12][15]

-

Centrifuge to separate the organic and aqueous phases.[12]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]

-

Reconstitute the dried extract in a suitable solvent, such as a water:methanol mixture, for LC-MS/MS analysis.[12]

2. Chromatographic Separation:

-

Utilize a reverse-phase C18 or PFP column for chromatographic separation.[15][16]

-

A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide, is typically employed.[17]

-

Adequate chromatographic resolution of the 2- and 4-methoxy isomers is critical.[12]

3. Mass Spectrometric Detection:

-

Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for each analyte and internal standard to ensure specificity and sensitivity.

Visualizing the Workflow: From Sample to Data

Caption: General workflow for LC-MS/MS analysis of methoxyestrogens.

Therapeutic Implications and Future Directions

The distinct biological activities of methoxyestrogens, particularly the anti-cancer properties of 2-MeOE2, have spurred interest in their therapeutic potential.[6][9]

-

Drug Development: Synthetic analogs of 2-MeOE2 with improved bioavailability and efficacy are under investigation as potential anti-cancer agents.

-

Personalized Medicine: Understanding an individual's COMT genotype and their capacity to produce methoxyestrogens could inform personalized cancer prevention and treatment strategies.[2]

-

Immunomodulation: Recent research suggests that estrogens can influence the tumor immune microenvironment.[18][19] The role of methoxyestrogens in modulating anti-tumor immunity is an emerging area of research with significant therapeutic implications.

Future research should focus on further elucidating the complex signaling pathways of methoxyestrogens, their interactions with other metabolic pathways, and their potential as biomarkers and therapeutic agents in a range of diseases.

References

-

Lakhani, N. J., Sarkar, M. A., Venitz, J., & Figg, W. D. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy, 23(2), 165–172. [Link]

-

Rupa Health. (n.d.). 4-Methoxyestradiol. [Link]

-

Saeed, M., Dubey, R. K., & Gillespie, D. G. (2011). 2-Methoxyestradiol, an endogenous 17β-estradiol metabolite, inhibits microglial proliferation and activation via an estrogen receptor-independent mechanism. Journal of Neuroinflammation, 8, 157. [Link]

-

Gogos, J. A., Morgan, M., Luine, V., Santha, M., Ogawa, S., Pfaff, D., & Karayiorgou, M. (1998). Catechol-O-methyltransferase-deficient mice exhibit sexually dimorphic changes in catecholamine levels and behavior. Proceedings of the National Academy of Sciences of the United States of America, 95(17), 9991–9996. [Link]

-

SCIEX. (n.d.). Analysis of Estrogens and their Methoxy- and Hydroxy- Metabolites in Serum using the SCIEX Triple Quad™ 6500+ LC-MS/MS System. [Link]

-

González-Corpas, A., O'Valle, F., Corpas-López, V., de la Cruz, L., González-Corpas, M. L., & Muñoz-Castañeda, J. R. (2016). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. Frontiers in Pharmacology, 7, 497. [Link]

-

Elan Integrative Health. (n.d.). COMT Testing. [Link]

-

Yager, J. D., & Davidson, N. E. (2006). Estrogen carcinogenesis in breast cancer. The New England Journal of Medicine, 354(3), 270–282. [Link]

-

Tai, C. H., Wu, R. M., & Chen, Y. C. (2017). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Food and Drug Analysis, 25(3), 489–500. [Link]

-

González, C., & Pignatelli, M. (2015). Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease. Current Medicinal Chemistry, 22(3), 332–342. [Link]

-

Precision Analytical Inc. (2024). DUTCH Test. [Link]

-

Wikipedia. (2024). Selective estrogen receptor modulator. [Link]

-

Creative Scripts Compounding Pharmacy. (2024). What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research. [Link]

-

Rao, P. N., & Somawardhana, C. W. (1987). Synthesis of 2-methoxy and 4-methoxy equine estrogens. Steroids, 49(4-5), 419–432. [Link]

-

Van der Meulen, J., Van der Veen, P. H., & Thijssen, J. H. (1998). Analysis of estrogen profiles including methoxyestrogen glucuronides: method validation and applicability to human plasma and breast tissue. The Journal of Steroid Biochemistry and Molecular Biology, 66(5), 291–299. [Link]

-

Li, Y., Su, T., Li, X., Wang, Y., Li, Y., & Liu, Y. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(4), 735–746. [Link]

-

Kushnir, M. M., Rockwood, A. L., & Meikle, A. W. (2010). Current strategies for quantification of estrogens in clinical research. Clinica Chimica Acta, 411(1-2), 1–8. [Link]

-

protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. [Link]

-

Zhu, B. T. (2002). Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis. Current Drug Metabolism, 3(3), 321–349. [Link]

-

Ball, P., Haupt, M., & Knuppen, R. (1978). Pharmacological effects of 2- and 4-methyloestradiol as a probe to test the biological importance of 2- and 4-hydroxylation of oestrogens (catecholoestrogen-formation). Acta Endocrinologica, 87(1), 1–11. [Link]

-

Kim, S. H., Jung, B. H., & Kim, S. J. (2021). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114006. [Link]

-

Duke Health. (2024). Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell. [Link]

-

ResearchGate. (n.d.). Formation of 2-, 4-, and 16-hydroxylation pathway estrogen metabolites from parent estrogens. [Link]

-

Popiel, S., Błajet-Kosicka, A., & Szczawińska, K. (2015). The LC-MS/MS analysis of steroids in bovine urine. CABI Digital Library. [Link]

-

Khan, S., & Taylor, S. (2019). Current strategies for quantification of estrogen in clinical research. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-10. [Link]

-

Lahm, T., & Humbert, M. (2021). Impact of Sex and Gender on Autoimmune Lung Disease: Opportunities for Future Research: NHLBI Working Group Report. American Journal of Respiratory and Critical Care Medicine, 204(12), 1363–1372. [Link]

-

Szymański, L., & Giemza-Zaradna, I. (2021). Estrogens, Cancer and Immunity. Cancers, 13(16), 4059. [Link]

-

Rupa Health. (n.d.). 4-Hydroxyestradiol. [Link]

-

McDonnell, D. P., & Artham, S. (2024). Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell. Science Advances, 10(39), eado1237. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. 4-Methoxyestradiol | Rupa Health [rupahealth.com]

- 3. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the Catechol-o-methyltransferase (COMT) Gene Val158Met in Aggressive Behavior, A Review of Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyestradiol | Rupa Health [rupahealth.com]

- 8. Catechol-O-methyltransferase: characteristics, polymorphisms and role in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methoxyestradiol, an endogenous 17β-estradiol metabolite, inhibits microglial proliferation and activation via an estrogen receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creativescripts.net [creativescripts.net]

- 11. Pharmacological effects of 2- and 4-methyloestradiol as a probe to test the biological importance of 2- and 4-hydroxylation of oestrogens (catecholoestrogen-formation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. protocols.io [protocols.io]

- 18. Estrogens, Cancer and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell | Duke Government Relations [govrelations.duke.edu]

An In-Depth Technical Guide to 3-O-methyl 17-alpha-estradiol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methyl 17-alpha-estradiol is a synthetic derivative of the endogenous estrogen, 17-alpha-estradiol. While 17-alpha-estradiol itself is considered a weak estrogen, particularly in comparison to its potent stereoisomer 17-beta-estradiol, the introduction of a methyl group at the 3-O-position modifies its physicochemical and biological properties.[1] This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and known biological activities of 3-O-methyl 17-alpha-estradiol, offering valuable insights for researchers in endocrinology, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

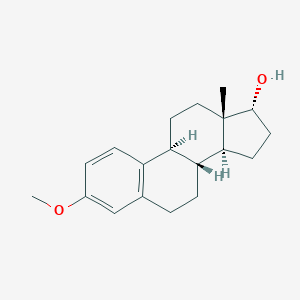

The fundamental structure of 3-O-methyl 17-alpha-estradiol is based on the estrane steroid nucleus. The key distinguishing features are a methyl ether group at the C3 position of the aromatic A-ring and a hydroxyl group in the alpha configuration at the C17 position of the D-ring.

Chemical Structure Diagram:

Caption: Chemical structure of 3-O-methyl 17-alpha-estradiol.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₂ | [2] |

| Molecular Weight | 286.4 g/mol | [2] |

| Synonyms | 3-Methoxy-17α-estradiol, 3-O-Methyl-epiestradiol | - |

| CAS Number | 1035-77-4 | [2] |

Synthesis and Characterization

A common synthetic route to 3-O-methyl 17-alpha-estradiol involves the reduction of the corresponding 17-keto steroid, estrone 3-methyl ether.[3]

Synthetic Workflow:

Caption: General synthesis scheme for 3-O-methyl 17-alpha-estradiol.

Experimental Protocol: Synthesis of 3-O-methyl 17-alpha-estradiol

-

Dissolution: Dissolve estrone 3-methyl ether in a suitable anhydrous solvent (e.g., a mixture of tetrahydrofuran and methanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise while stirring. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction at the C17 position. To favor the formation of the 17-alpha-hydroxyl group, specific bulky reducing agents or reaction conditions may be employed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess reducing agent.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-O-methyl 17-alpha-estradiol.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the A-ring, a singlet for the methoxy group protons around 3.7-3.8 ppm, and a singlet for the C18 methyl protons. The signal for the C17 proton in the alpha position will have a specific chemical shift and coupling pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the 19 carbon atoms. The C3 carbon bearing the methoxy group and the C17 carbon bearing the hydroxyl group will have characteristic chemical shifts.[5]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 286.4. Fragmentation patterns would be consistent with the steroidal structure.

Biological Activity and Mechanism of Action

The biological activity of 3-O-methyl 17-alpha-estradiol is primarily attributed to its interaction with estrogen receptors (ERs). However, the methylation at the 3-O-position can alter its binding affinity and subsequent downstream signaling compared to its parent compound, 17-alpha-estradiol.

Known Biological Effects:

-

Estrogenic Activity: 3-O-methyl estradiol is classified as a synthetic estrogen.[2]

-

Antiproliferative and Microtubule Disrupting Effects: It has been shown to disrupt microtubule networks in Chinese hamster V79 cells.[2]

-

Metabolic Effects: In vivo studies in male rats have demonstrated that oral administration of 3-O-methyl estradiol can decrease serum cholesterol levels.[2]

The parent compound, 17-alpha-estradiol, is known to be a weak estrogen with about 100-fold lower estrogenic potency than 17-beta-estradiol.[1] It exhibits preferential binding to ERα over ERβ.[1] The methylation at the 3-O-position in 3-O-methyl 17-alpha-estradiol likely modulates this interaction, potentially altering its tissue-specific effects.

Signaling Pathway:

Caption: Simplified overview of the estrogen receptor signaling pathway.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol is a representative method to determine the binding affinity of 3-O-methyl 17-alpha-estradiol to the estrogen receptor.[6]

Materials:

-

Purified estrogen receptor (e.g., from rat uterine cytosol or recombinant human ERα)

-

Radiolabeled estradiol (e.g., [³H]-17β-estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

3-O-methyl 17-alpha-estradiol (test compound)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and 3-O-methyl 17-alpha-estradiol in the assay buffer. Prepare a working solution of the radiolabeled estradiol.

-

Assay Setup: In a series of microcentrifuge tubes or a microplate, add a fixed amount of the estrogen receptor preparation.

-

Competition:

-

Total Binding: Add a fixed concentration of radiolabeled estradiol.

-

Non-specific Binding: Add the same concentration of radiolabeled estradiol along with a large excess of unlabeled 17β-estradiol.

-

Competitive Binding: Add the same concentration of radiolabeled estradiol along with increasing concentrations of 3-O-methyl 17-alpha-estradiol.

-

-

Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of the radiolabeled estradiol as a function of the log concentration of the competitor (3-O-methyl 17-alpha-estradiol).

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Conclusion

3-O-methyl 17-alpha-estradiol is a valuable tool for researchers investigating the structure-activity relationships of estrogenic compounds. Its unique chemical modification provides a basis for exploring the nuances of estrogen receptor binding and signaling. While its biological profile is not as extensively characterized as that of its parent compound, 17-alpha-estradiol, or the potent 17-beta-estradiol, the available data suggest it possesses distinct biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical properties and biological context, serving as a resource for future research and development in the field of steroid pharmacology.

References

-

Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone. PubMed. [Link]

-

Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. MDPI. [Link]

-

Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers. ResearchGate. [Link]

-

Comparison of early morphological and molecular changes induced by 17-alpha-methyltestosterone and estradiol benzoate in the rat ovary. PubMed. [Link]

-

Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. PMC. [Link]

-

Selective estrogen receptor modulator. Wikipedia. [Link]

-

alpha-Estradiol. PubChem. [Link]

-

A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. PMC. [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. [Link]

- Process for conversion of estrone compounds to estradiol compounds.

-

17-a-estradiol late in life extends lifespan in aging UM-HET3 male mice; nicotinamide riboside and three. The Mouseion at the JAXlibrary. [Link]

-

13C nuclear magnetic resonance study of 17 alpha-substituted estradiols. PubMed. [Link]

-

Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. ResearchGate. [Link]

-

17α-Estradiol. Wikipedia. [Link]

-

Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. PubMed. [Link]

-

The effects of 17α-estradiol treatment on endocrine system revealed by single-nucleus transcriptomic sequencing of hypothalamus. eLife. [Link]

-

17 alpha-Estradiol is a biologically active estrogen in human breast cancer cells in tissue culture. PubMed. [Link]

-

Mass spectra of the hydroxylated metabolite of... ResearchGate. [Link]

-

13 C/ 1 H-NMR data in ppm for estradiol (E2) and estrane-based steroid... ResearchGate. [Link]

-

Estradiol. PubChem. [Link]

-

Estrane steroids. MassBank. [Link]

-

Competitive binding assay for estrogen receptor in monolayer culture: measure of receptor activation potency. PubMed. [Link]

-

17-alpha-Estradiol-3-glucuronide. PubChem. [Link]

Sources

- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-Estradiol | C18H24O2 | CID 68570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nuclear magnetic resonance study of 17 alpha-substituted estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on Catechol-O-Methyltransferase (COMT) and the Metabolism of Estrogens, with a Critical Examination of 17-alpha-Estradiol as a Substrate

This guide provides a comprehensive technical overview of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolism of catecholamines and estrogens. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of COMT's function, particularly in the context of estrogen metabolism and its implications for health and disease. This document will delve into the established substrates of COMT, with a specific and evidence-based examination of the stereoisomer 17-alpha-estradiol.

Introduction: The Gatekeeper of Catechol Metabolism

Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme that plays a pivotal role in the Phase II detoxification pathway.[1] Its primary function is to catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[2] This methylation reaction is crucial for the inactivation and subsequent excretion of a wide range of biologically active molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and, significantly, the catechol metabolites of estrogens.[2]

The enzymatic activity of COMT is not merely a metabolic footnote; it is a critical determinant of the physiological and pathological effects of its substrates. By regulating the levels of these potent signaling molecules, COMT influences a vast array of biological processes, from neurotransmission and cardiovascular function to the intricate pathways of hormone-related carcinogenesis.

The Significance of Estrogen Metabolism